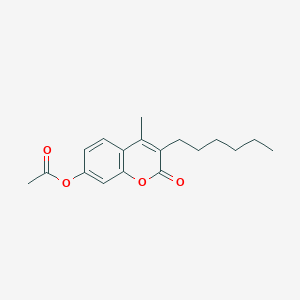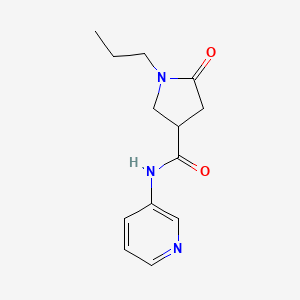![molecular formula C27H27NO7S B11153692 (8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11153692.png)
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C30H27N1O6S, and it contains a chromone (benzo[c]chromen-3-one) core.
- The compound’s name suggests the presence of a methoxy group, a sulfonylamino group, and a hexanoate ester.
- It may have interesting pharmacological properties due to its structural features.
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate: is a complex organic compound with a unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- similar derivatives, such as (8-methoxy-6-oxobenzo[c]chromen-3-yl) acetate , have been reported .
- Industrial production methods likely involve multi-step syntheses, protecting group strategies, and purification techniques.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the chromone ring or the sulfonylamino group.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents on the aromatic ring could be replaced.
- Common reagents and conditions would depend on the specific reaction type.
- Major products could include regioisomers, stereoisomers, or different functional group modifications.
Scientific Research Applications
Biology: Studying its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer, or antimicrobial effects).
Industry: Assessing its use in materials science, catalysis, or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other chromones, sulfonylamino derivatives, and esters.
- The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.
Remember that while I’ve provided an overview, detailed experimental procedures and specific data on this exact compound are scarce
Properties
Molecular Formula |
C27H27NO7S |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C27H27NO7S/c1-4-5-6-24(28-36(31,32)20-11-7-17(2)8-12-20)27(30)34-19-10-14-22-21-13-9-18(33-3)15-23(21)26(29)35-25(22)16-19/h7-16,24,28H,4-6H2,1-3H3 |
InChI Key |
RIFJSSDJTDTUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11153614.png)
![2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11153622.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide](/img/structure/B11153624.png)

![trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11153648.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11153650.png)
![N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine](/img/structure/B11153655.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B11153657.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11153665.png)
![methyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11153670.png)

![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11153689.png)
methanone](/img/structure/B11153706.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11153707.png)
